molecular formula C17H19NO5S B5297085 N-(3-isopropoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-(3-isopropoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No. B5297085
M. Wt: 349.4 g/mol
InChI Key: IVVRMKPFKJCSPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-isopropoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as GSK1016790A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzodioxine sulfonamides and has been found to have a potent and selective effect on a specific type of ion channel in the nervous system.

Mechanism of Action

N-(3-isopropoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide acts as a potent and selective antagonist of the TRPV4 ion channel, which is expressed in various tissues including the nervous system, lungs, kidneys, and skin. By blocking the activity of this ion channel, N-(3-isopropoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can modulate the function of various physiological processes such as pain sensation, inflammation, and osmoregulation.
Biochemical and Physiological Effects:
Studies have shown that N-(3-isopropoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can modulate the function of various physiological processes such as pain sensation, inflammation, and osmoregulation. It has been found to have a potent analgesic effect in various animal models of pain, including neuropathic pain and inflammatory pain. Additionally, N-(3-isopropoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to have anti-inflammatory effects in various animal models of inflammation, including acute lung injury and colitis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-isopropoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in lab experiments is its potent and selective effect on the TRPV4 ion channel, which allows for precise modulation of the function of this ion channel. Additionally, N-(3-isopropoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been extensively studied in various animal models of pain and inflammation, which provides a strong foundation for further research. However, one of the limitations of using N-(3-isopropoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in lab experiments is its relatively low solubility, which can limit its effectiveness in certain experimental conditions.

Future Directions

There are several potential future directions for research on N-(3-isopropoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. One area of interest is the potential therapeutic applications of this compound in the treatment of various neurological and psychiatric disorders, such as chronic pain, anxiety, and depression. Additionally, further research is needed to elucidate the precise mechanisms of action of N-(3-isopropoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide on the TRPV4 ion channel, as well as its potential effects on other ion channels and receptors. Finally, there is a need for the development of more potent and selective TRPV4 antagonists, which could have significant therapeutic potential for various diseases and disorders.

Synthesis Methods

The synthesis of N-(3-isopropoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves several steps, starting with the reaction of 3-isopropoxyphenol with 4-methylbenzenesulfonyl chloride to form the corresponding sulfonyl ether. This intermediate is then reacted with 1,2-dimethoxybenzene in the presence of a palladium catalyst to form the benzodioxine ring system. The final step involves the introduction of the sulfonamide group using a suitable reagent.

Scientific Research Applications

N-(3-isopropoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been found to have a potent and selective effect on the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, which plays a crucial role in the regulation of various physiological processes such as pain sensation, inflammation, and osmoregulation.

properties

IUPAC Name

N-(3-propan-2-yloxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-12(2)23-14-5-3-4-13(10-14)18-24(19,20)15-6-7-16-17(11-15)22-9-8-21-16/h3-7,10-12,18H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVRMKPFKJCSPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(propan-2-yloxy)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.